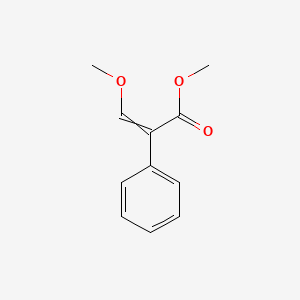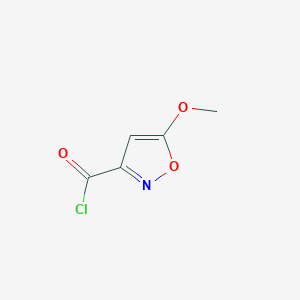
2,6-Dichlorobenzylzinc chloride solution
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorobenzylzinc chloride solution is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a colorless liquid with a relatively high density and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzylzinc chloride solution can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a solution in tetrahydrofuran for ease of handling and use in subsequent reactions .
化学反応の分析
Types of Reactions
2,6-Dichlorobenzylzinc chloride solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .
科学的研究の応用
2,6-Dichlorobenzylzinc chloride solution has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2,6-Dichlorobenzylzinc chloride solution involves the transfer of the (2,6-dichlorobenzyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used .
類似化合物との比較
Similar Compounds
Zinc chloride: An inorganic compound with the formula ZnCl2, used in various industrial applications.
2,6-dichlorobenzyl chloride: An organic compound used as an intermediate in organic synthesis.
Uniqueness
2,6-Dichlorobenzylzinc chloride solution is unique due to its ability to participate in both nucleophilic substitution and coupling reactions, making it a versatile reagent in organic synthesis. Its organozinc nature allows for specific reactivity that is not observed in purely inorganic zinc compounds .
特性
分子式 |
C7H5Cl3Zn |
|---|---|
分子量 |
260.8 g/mol |
IUPAC名 |
zinc;1,3-dichloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylidenecyclopentan-1-ol](/img/structure/B8688435.png)




![methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate](/img/structure/B8688453.png)



![1-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-3,5-dimethyl-4-nitro-1h-pyrazole](/img/structure/B8688477.png)

![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8688510.png)

